1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride
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Overview
Description
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride is a chemical compound with the molecular formula C10H13ClFN It is a derivative of indene, a bicyclic hydrocarbon, and contains a fluorine atom, making it a fluorinated compound
Preparation Methods
The synthesis of 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride typically involves several steps:
Starting Material: The synthesis begins with 6-fluoro-2,3-dihydro-1H-inden-4-one, which is a key intermediate.
Reduction: The ketone group in 6-fluoro-2,3-dihydro-1H-inden-4-one is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The resulting alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the amine group to an alkyl group using hydrogenation.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Nucleophiles: Ammonia, amines, or other nucleophilic reagents.
Major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted amines.
Scientific Research Applications
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity to specific targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and applications.
(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: This compound contains an indole ring, which imparts different biological activities.
(5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid: The presence of a methyl group and a different substitution pattern affects its reactivity and use in synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which makes it a versatile intermediate in various chemical and biological applications.
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-7-2-1-3-10(7)8(5-9)6-12;/h4-5H,1-3,6,12H2;1H |
InChI Key |
HPBSXMPTYVKWMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)F)CN.Cl |
Origin of Product |
United States |
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